

Unveiling the Molecular Landscape of App-MP: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-(β , γ -methylene)triphosphate (**App-MP**), a non-hydrolyzable analog of adenosine triphosphate (ATP), serves as a critical tool in biochemical and pharmacological research. By replacing the labile oxygen atom between the β and γ phosphates with a methylene group, **App-MP** exhibits resistance to enzymatic cleavage by nucleotidases, making it a stable probe for studying ATP-dependent processes. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and experimental methodologies associated with **App-MP**. It is designed to equip researchers with the foundational knowledge required to effectively utilize this compound in their investigations of cellular signaling pathways, particularly those involving adenylate cyclase and purinergic receptors.

Chemical Structure and Properties

App-MP, also known as β , γ -Methyleneadenosine 5'-triphosphate or App(CH2)p, is a synthetic nucleotide analog that structurally mimics ATP. The key modification is the substitution of the β - γ bridging oxygen atom with a methylene (-CH2-) group. This change renders the terminal phosphate bond resistant to hydrolysis by enzymes that typically cleave ATP.

Chemical Formula: C11H18N5O12P3



IUPAC Name: [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methoxyphosphonic acid;diphosphoric acid

SMILES String: C1=NC(=C2C(=N1)N(C=N2)[C@H]3--INVALID-LINK--COP(=O)(O)CP(=O) (O)OP(=O)(O)O)O">C@@HO)N

The core structure consists of an adenine base, a ribose sugar, and a triphosphate chain. The presence of the methylene bridge is the defining feature that confers its stability and utility as a research tool.

Biological Activity: A Dual-Role Modulator

App-MP exhibits two primary biological activities: the inhibition of adenylate cyclase and the non-selective agonism of P2 purinoceptors.

Inhibition of Adenylate Cyclase

Adenylate cyclases are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous signaling pathways. **App-MP** acts as a competitive inhibitor of most adenylate cyclase isoforms.[1] Its non-hydrolyzable nature allows it to bind to the active site of the enzyme without being converted to cAMP, thereby blocking the catalytic activity. The potency of this inhibition can vary between different isoforms of adenylate cyclase.[1][2]

Agonism of P2 Purinoceptors

P2 receptors are a class of purinergic receptors that are activated by extracellular nucleotides like ATP and ADP.[3] They are broadly categorized into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors) subtypes.[4][5] **App-MP** acts as a non-selective agonist at many P2Y receptor subtypes and can activate and subsequently desensitize P2X1 receptors. [4][6] Its interaction with P2Y receptors can initiate various downstream signaling cascades, depending on the specific receptor subtype and the G protein to which it couples.[7][8]

Quantitative Data

The following table summarizes the inhibitory and binding constants of **App-MP** and related compounds for various adenylate cyclase isoforms and P2 receptor subtypes. These values







are essential for designing experiments and interpreting results.



Target	Ligand	Parameter	Value	Reference
Adenylate Cyclase Isoform 1 (AC1)	MANT-ITP	Ki	2.8 nM	[1]
Adenylate Cyclase Isoform 2 (AC2)	MANT-ITP	Ki	14 nM	[1]
Adenylate Cyclase Isoform 5 (AC5)	MANT-ITP	Ki	1.2 nM	[1]
Adenylate Cyclase Isoform 1 (AC1)	MANT-ATP	Ki	46 nM	[1]
Adenylate Cyclase Isoform 2 (AC2)	MANT-ATP	Ki	460 nM	[1]
Adenylate Cyclase Isoform 5 (AC5)	MANT-ATP	Ki	32 nM	[1]
Adenylate Cyclase Isoform 1 (AC1)	TNP-ATP	Ki	1.7 μΜ	[1]
Adenylate Cyclase Isoform 2 (AC2)	TNP-ATP	Ki	2.4 μΜ	[1]
Adenylate Cyclase Isoform 5 (AC5)	TNP-ATP	Ki	1.6 μΜ	[1]
P2X1 Receptor	α,β-methylene ATP	-	Activates & Desensitizes	[4]



P2X2 Receptor	α,β-methylene ATP	-	Inactive	[4]
P2Y ₁ Receptor	ADP	EC ₅₀	-	[8]
P2Y ₁₂ Receptor	ADP	EC ₅₀	-	[8]

Experimental Protocols Adenylate Cyclase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of **App-MP** on adenylate cyclase activity.

Objective: To measure the IC₅₀ value of **App-MP** for a specific adenylate cyclase isoform.

Materials:

- Membrane preparations from cells expressing the adenylate cyclase isoform of interest.
- App-MP stock solution.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA).
- ATP solution (containing a tracer amount of $[\alpha^{-32}P]ATP$).
- Forskolin (or another appropriate activator for the specific AC isoform).
- Stop solution (e.g., 1% SDS, 40 mM ATP, 1.4 mM cAMP).
- Dowex and alumina columns for separating [32P]cAMP.
- · Scintillation counter.

Procedure:

Prepare serial dilutions of App-MP in the assay buffer.



- In a reaction tube, add the membrane preparation, the App-MP dilution (or vehicle control), and the assay buffer.
- Pre-incubate the mixture for 10 minutes at 30°C.
- Initiate the reaction by adding the ATP solution containing [α -32P]ATP and the activator (e.g., forskolin).
- Incubate the reaction for a defined period (e.g., 15 minutes) at 30°C.
- Terminate the reaction by adding the stop solution and boiling for 3 minutes.
- Separate the [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.
- Quantify the amount of [32P]cAMP produced using a scintillation counter.
- Calculate the percentage of inhibition for each App-MP concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the **App-MP** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

P2Y Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of **App-MP** for a specific P2Y receptor subtype.

Objective: To determine the K_i value of **App-MP** for a specific P2Y receptor.

Materials:

- Membrane preparations from cells expressing the P2Y receptor of interest.
- A suitable radioligand for the target P2Y receptor (e.g., [3H]ADP for P2Y1).
- App-MP stock solution.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).



- Wash buffer (ice-cold binding buffer).
- Glass fiber filters.
- Scintillation fluid and counter.

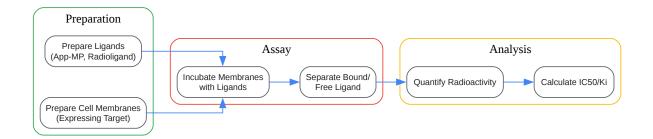
Procedure:

- Prepare serial dilutions of App-MP in the binding buffer.
- In a reaction tube, add the membrane preparation, the radioligand at a concentration near its K-d, and the App-MP dilution (or vehicle control).
- For non-specific binding determination, prepare tubes with an excess of a known nonlabeled agonist/antagonist.
- Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
- Calculate the specific binding at each App-MP concentration by subtracting the non-specific binding from the total binding.
- Plot the specific binding against the logarithm of the **App-MP** concentration and analyze the data using non-linear regression to determine the IC₅₀ value.
- Convert the IC₅₀ value to a K_i value using the Cheng-Prusoff equation.

Signaling Pathway Visualization



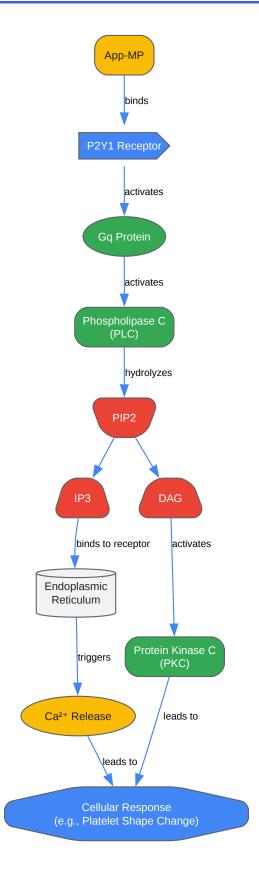
App-MP, as a non-selective P2Y receptor agonist, can trigger various downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate a representative experimental workflow and a common signaling pathway initiated by P2Y₁ receptor activation.



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Experimental workflow for a receptor binding assay.





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App-MP activation of the P2Y₁ receptor signaling pathway.



Conclusion

App-MP is an invaluable tool for researchers studying ATP-dependent enzymes and purinergic signaling. Its resistance to hydrolysis provides a stable means to investigate the binding and activation of its molecular targets. This guide has provided a detailed overview of its chemical structure, a summary of its dual biological activities, quantitative data on its interactions, detailed experimental protocols for its characterization, and a visual representation of a key signaling pathway it modulates. By leveraging this information, researchers can design more robust experiments and gain deeper insights into the complex roles of ATP and its analogs in cellular physiology and pathophysiology.

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